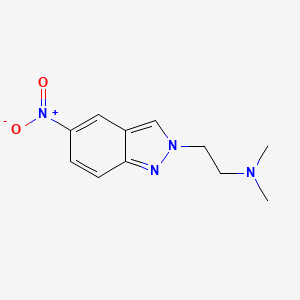

N,N-二甲基-2-(5-硝基-2H-吲唑-2-基)-1-乙胺

描述

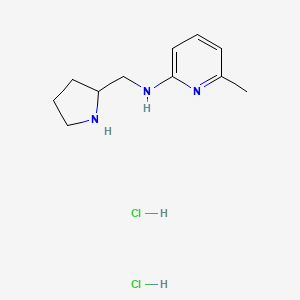

“N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” is a chemical compound with the molecular formula C11H14N4O2 . It has a molecular weight of 234.25 .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” is based on its molecular formula C11H14N4O2 . The specific structure details are not available in the search results.Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. More detailed information might be found in technical documents or material safety data sheets .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. These properties typically include melting point, boiling point, solubility, and stability .科学研究应用

互变异构和金属络合

研究已经探索了相关化合物的固态、溶液和气相结构,重点关注它们在配位化学和金属介导的催化中的潜力。2-酰基甲基-2-恶唑啉的研究,在结构和功能上与N,N-二甲基-2-(5-硝基-2H-吲唑-2-基)-1-乙胺有关,突出了烯胺互变异构体及其在不同相中的稳定性的重要性。这些化合物显示出作为配位化学中配体的希望,表明在催化和材料科学中具有潜在的应用(琼斯等人,2013)。

合成技术

已经为相关化合物开发了一锅多步合成技术,展示了从更简单的前体创建复杂分子的效率。这种方法与具有特定功能性质的药物和材料的合成有关(巴格利等人,2005)。

神经化学药理学

已经检查了与N,N-二甲基-2-(5-硝基-2H-吲唑-2-基)-1-乙胺在结构上相似的精神活性物质的药理学特征,重点关注它们在血清素受体上的活性。这些研究有助于理解致幻剂活性的分子基础,并可以为开发新的治疗剂提供信息(埃什勒曼等人,2018)。

水处理和NDMA形成

在水处理过程中,对N-亚硝基二甲胺(NDMA)这种强致癌物的形成的研究已经确定了二甲胺和相关化合物作为关键的前体。了解NDMA形成的化学对于开发更安全的水消毒方法至关重要(米奇和塞德拉克,2004)。

分子电子学

使用具有硝胺氧化还原中心的化合物开发分子电子器件展示了在分子水平上创建高性能电子元件的潜力。此类研究可能导致计算和数据存储技术取得进展(陈等人,1999)。

安全和危害

未来方向

属性

IUPAC Name |

N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCPXZBWEHDOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

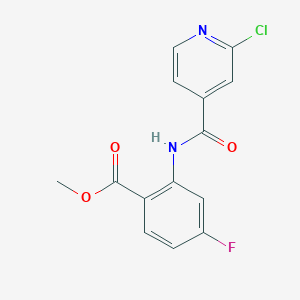

![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

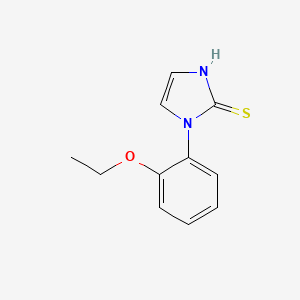

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)